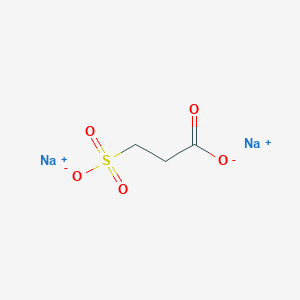

Sodium 3-sulfonatopropanoate

Descripción

Sodium 3-sulfonatopropanoate (C3H5NaO5S) is the sodium salt of 3-sulfonatopropanoic acid, characterized by a sulfonate (-SO3<sup>-</sup>) group attached to the third carbon of the propanoate backbone. Sulfonate-containing compounds are widely used in industrial processes, pharmaceuticals, and laboratory settings due to their solubility, stability, and ionic nature .

Propiedades

IUPAC Name |

disodium;3-sulfonatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.2Na/c4-3(5)1-2-9(6,7)8;;/h1-2H2,(H,4,5)(H,6,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJFNXIUVONMEX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-sulfonatopropanoate typically involves the sulfonation of propanoic acid. The process can be carried out by reacting propanoic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of sodium 3-sulfonatopropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps maintain the desired reaction conditions and product purity.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 3-sulfonatopropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into sulfinate or sulfide compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Sodium 3-sulfonatopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.

Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is utilized in the production of detergents, surfactants, and other cleaning agents due to its excellent solubility and stability.

Mecanismo De Acción

The mechanism of action of sodium 3-sulfonatopropanoate involves its ability to interact with various molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The pathways involved include:

Enzyme Inhibition: By binding to active sites, it can inhibit enzyme activity.

Protein Stabilization: It helps stabilize protein structures by forming ionic interactions.

Cellular Signaling: It can modulate signaling pathways by interacting with cell surface receptors.

Comparación Con Compuestos Similares

Sodium 3-Mercapto-1-propanesulfonate

Sodium Metabisulfite (Sodium Disulfite)

Sodium Hydroxide

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

- Molecular Formula: C11H11NO5

- CAS RN : 52119-38-7

- Key Differences: An ester with a nitroaromatic group, used in organic synthesis. Unlike ionic sulfonates, it is non-polar and hydrolyzes under basic conditions .

Comparative Analysis Table

Actividad Biológica

Sodium 3-sulfonatopropanoate, a sulfonated derivative of propanoic acid, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its effects, mechanisms of action, and implications for health.

Sodium 3-sulfonatopropanoate is characterized by the presence of a three-carbon chain with a sulfonate group, which enhances its solubility in water and biological fluids. Its structure can be represented as follows:

- Chemical Formula : C₃H₇NaO₃S

- Molecular Weight : 156.15 g/mol

Anti-inflammatory Effects

Recent studies have shown that sodium propionate (SP), a closely related compound, exhibits significant anti-inflammatory properties. It acts primarily through modulation of the NF-κB pathway, which is crucial in regulating immune response and inflammation. In vitro studies demonstrated that SP reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). This reduction is concentration-dependent, with significant effects observed at concentrations of 1 μM and 10 μM .

Antioxidant Activity

Sodium propionate also demonstrates antioxidant capabilities by decreasing oxidative stress markers such as malondialdehyde (MDA) and nitrite levels in LPS-stimulated macrophages. The compound's ability to mitigate oxidative stress suggests potential protective effects against cellular damage caused by free radicals .

Anticancer Properties

Sodium propionate has been investigated for its anticancer effects, particularly in breast cancer models. In studies involving breast cancer cell lines (JIMT-1 and MCF7), sodium propionate inhibited cell proliferation and induced apoptosis through the inhibition of the JAK2/STAT3 signaling pathway. Additionally, it was found to increase reactive oxygen species (ROS) levels, which are known to promote apoptosis .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Concentration | Model |

|---|---|---|---|

| Anti-inflammatory | NF-κB pathway modulation | 1-10 μM | Murine macrophages |

| Antioxidant | Reduction of MDA and nitrite levels | 1-10 μM | LPS-stimulated macrophages |

| Anticancer | Inhibition of JAK2/STAT3 signaling | 5-20 mM | Breast cancer cell lines |

Case Studies

-

Anti-inflammatory Study :

- Objective : To assess the effect of sodium propionate on inflammation.

- Method : J774-A1 macrophages were treated with LPS and pre-treated with sodium propionate.

- Findings : Significant reduction in iNOS and COX-2 expression, indicating effective anti-inflammatory action.

-

Cancer Study :

- Objective : To evaluate the anticancer effects of sodium propionate on breast cancer cells.

- Method : Treatment of JIMT-1 and MCF7 cells with varying concentrations of sodium propionate.

- Findings : Dose-dependent inhibition of cell proliferation and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.